molecular formula C13H21N5O2S B10950612 N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10950612
M. Wt: 311.41 g/mol
InChI Key: RYYMGVIVXWFOLK-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 1,3,5-trimethyl-1H-pyrazole with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process might involve crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole rings may also interact with other molecular pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    N-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: Another pyrazole derivative with a different functional group.

Uniqueness

N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is unique due to the presence of both the sulfonamide group and the dual pyrazole rings. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H21N5O2S

Molecular Weight

311.41 g/mol

IUPAC Name

N,1,3-trimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C13H21N5O2S/c1-9-12(11(3)18(6)15-9)7-17(5)21(19,20)13-8-16(4)14-10(13)2/h8H,7H2,1-6H3

InChI Key

RYYMGVIVXWFOLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CN(N=C2C)C

Origin of Product

United States

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